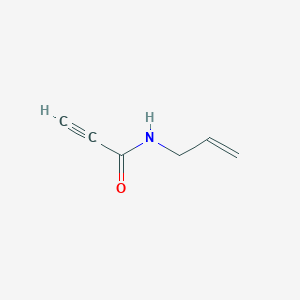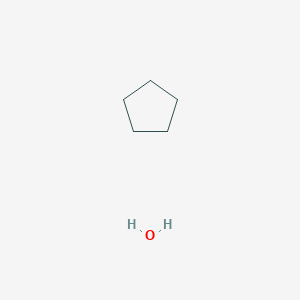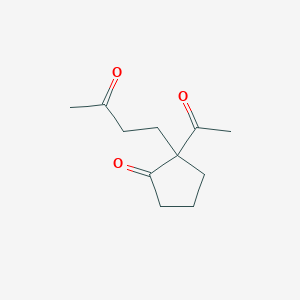
Cyclopentanone, 2-acetyl-2-(3-oxobutyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- is a specialized organic compound with the molecular formula C₁₁H₁₆O₃. It is a derivative of cyclopentanone, featuring additional acetyl and oxobutyl groups. This compound is of interest in various fields due to its unique chemical structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- typically involves the reaction of cyclopentanone with acetylating agents under controlled conditions. One common method includes the use of acetic anhydride and a catalyst such as sulfuric acid to facilitate the acetylation process. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial to achieving high-quality product.
化学反応の分析
Types of Reactions
Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or hydrazines replace the oxygen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Imines or hydrazones.
科学的研究の応用
Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.
作用機序
The mechanism by which Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- exerts its effects involves interactions with specific molecular targets. The compound’s carbonyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the acetyl and oxobutyl groups may interact with cellular receptors, modulating various biochemical pathways.
類似化合物との比較
Similar Compounds
2-Acetylcyclopentanone: A simpler analog with only one acetyl group.
Cyclopentanone, 2-acetyl-2-(3-oxopropyl)-: Similar structure but with a shorter oxoalkyl chain.
Cyclopentanone, 2-acetyl-2-(3-oxopentyl)-: Similar structure but with a longer oxoalkyl chain.
Uniqueness
Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its diverse applications in various fields make it a valuable compound for research and industrial purposes.
特性
CAS番号 |
191793-21-2 |
|---|---|
分子式 |
C11H16O3 |
分子量 |
196.24 g/mol |
IUPAC名 |
2-acetyl-2-(3-oxobutyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H16O3/c1-8(12)5-7-11(9(2)13)6-3-4-10(11)14/h3-7H2,1-2H3 |
InChIキー |
KFJLFJDSYXLHMK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCC1(CCCC1=O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine](/img/structure/B12555572.png)
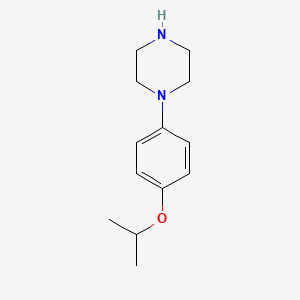
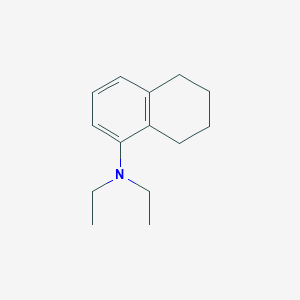
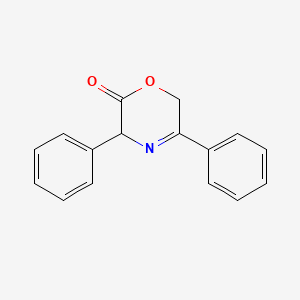
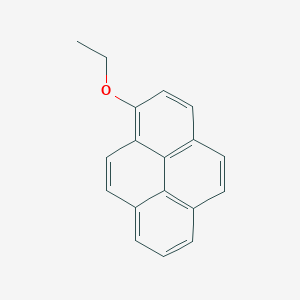


![(2S)-2-{[Tri(propan-2-yl)silyl]oxy}heptanal](/img/structure/B12555625.png)
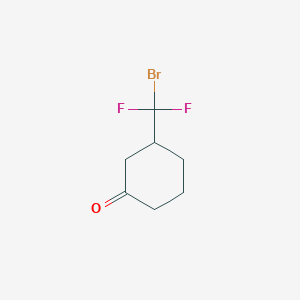
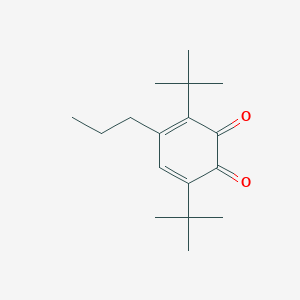
![2H-1,3-Benzothiazin-4(3H)-one, 3-[2-(nitrooxy)ethyl]-](/img/structure/B12555642.png)
